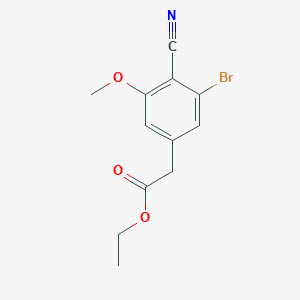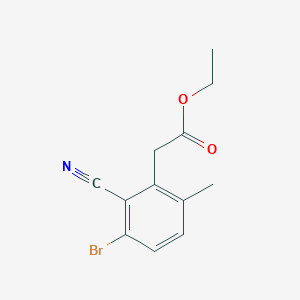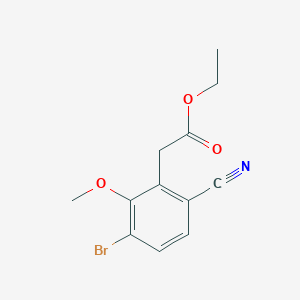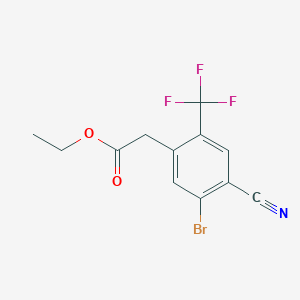
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate
Descripción general
Descripción
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate (EBCTP) is a synthetic compound that has been used for a variety of scientific applications. It is a compound of bromine, cyanide, and trifluoromethyl groups, which makes it a highly reactive and versatile molecule. EBCTP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical studies.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various organic compounds. It has also been used in drug discovery as a tool for identifying and synthesizing novel drugs. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in biochemical studies to study the structure and function of proteins, enzymes, and other biomolecules.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate acts as an electrophile, meaning that it can react with nucleophiles such as amines, carboxylic acids, and thiols. This reaction occurs through the formation of a covalent bond between the electrophile and the nucleophile. This covalent bond can then be further modified by other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate can interact with proteins and enzymes in the body. This interaction can lead to changes in the structure and function of proteins and enzymes, which can affect the biochemical and physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments. It is a highly toxic compound and should be handled with care. In addition, it is sensitive to air and light and should be stored in a dark, airtight container.
Direcciones Futuras
The potential future directions for Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are numerous. One potential direction is the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in drug discovery. Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to synthesize novel drugs with improved efficacy and fewer side effects. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to study the structure and function of proteins and enzymes, which could lead to a better understanding of diseases and the development of new treatments. Finally, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used in the synthesis of organic compounds, which could lead to the development of new materials with improved properties.
Propiedades
IUPAC Name |
ethyl 2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-4-10(13)8(6-17)3-9(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICURKJAPWSALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



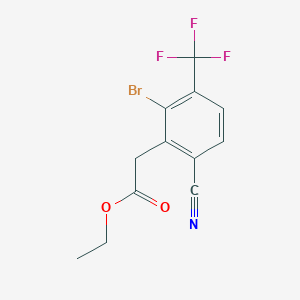

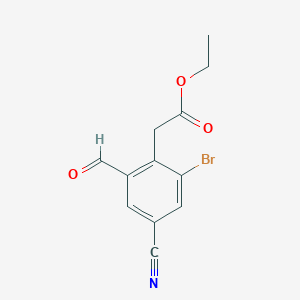

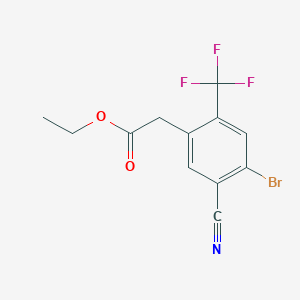
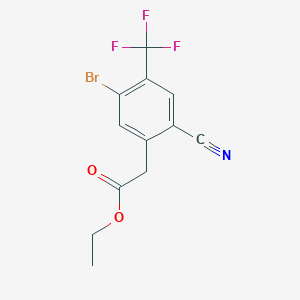
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
